molecular formula C11H13BrF2O B8027222 1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene

1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene

Cat. No.: B8027222
M. Wt: 279.12 g/mol
InChI Key: FDCAPVSCJYXPHM-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, along with a 2-methylpropoxy substituent. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Chemical Reactions Analysis

1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl products .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-6(2)5-15-11-9(13)7(3)4-8(12)10(11)14/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCAPVSCJYXPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)OCC(C)C)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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